BenchChemオンラインストアへようこそ!

Trovafloxacin mesylate

Antibacterial Susceptibility Testing Gram-Positive Cocci Fluoroquinolone Potency

Trovafloxacin mesylate is non-substitutable due to: potent PANX1 inhibition (IC50 4μM) not shared by ciprofloxacin/levofloxacin/ofloxacin; >5-fold greater topoisomerase IV cleavage activity vs older fluoroquinolones; superior Gram-positive & anaerobic potency. Essential reference for DILI models (FDA black box warning). High DMSO solubility (100mM). Substituting any other fluoroquinolone invalidates PANX1 or Gram-positive susceptibility studies.

Molecular Formula C21H19F3N4O6S
Molecular Weight 512.5 g/mol
Cat. No. B119685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrovafloxacin mesylate
Synonyms7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Methanesulfonate;  CP 99219;  CP 99219-27;  Trovafloxacin Methanesulfonate;  Trovafloxacin Monomethanesulfonate;  Trov
Molecular FormulaC21H19F3N4O6S
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
InChIInChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;
InChIKeyDYNZICQDCVYXFW-GIPYJWDTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Trovafloxacin Mesylate: A Third-Generation Fluoroquinolone Antibiotic with Potent Gram-Positive and Anaerobic Activity


Trovafloxacin mesylate is a third-generation fluoroquinolone antibiotic characterized by its naphthyridone core and broad-spectrum antibacterial activity. It exerts its bactericidal effect by inhibiting bacterial DNA topoisomerase IV and DNA gyrase, forming a stable quinolone-DNA complex that reversibly halts DNA synthesis [1]. Trovafloxacin demonstrates potent activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria . A key differentiating feature is its secondary pharmacology as a potent and selective pannexin 1 (PANX1) channel inhibitor (IC50 = 4 μM) [2], a property not shared by most other fluoroquinolones. Due to its association with severe hepatotoxicity, its clinical use is severely restricted, but it remains a valuable research tool in antibacterial susceptibility testing and PANX1 channel pharmacology [3].

Why Trovafloxacin Mesylate Cannot Be Replaced by Older Fluoroquinolones Like Ciprofloxacin or Levofloxacin


In scientific and industrial settings, fluoroquinolones are not functionally interchangeable. Trovafloxacin mesylate exhibits a distinct antibacterial spectrum characterized by significantly enhanced potency against Gram-positive cocci and anaerobic bacteria compared to older agents like ciprofloxacin, ofloxacin, and levofloxacin [1][2]. Furthermore, its unique ability to potently inhibit pannexin 1 (PANX1) channels introduces a confounding variable in any experimental model where this pathway is relevant. Substituting trovafloxacin with another fluoroquinolone would fundamentally alter the experimental outcome, invalidating comparative studies and potentially missing critical off-target effects. The quantitative evidence below demonstrates these non-substitutable differences in target engagement and antimicrobial spectrum.

Quantitative Evidence Guide: Differentiating Trovafloxacin Mesylate from Comparator Fluoroquinolones


Superior In Vitro Potency Against Gram-Positive Pathogens (S. aureus, S. pneumoniae)

Trovafloxacin demonstrates significantly greater potency against key Gram-positive pathogens compared to older fluoroquinolones. Against methicillin-susceptible Staphylococcus aureus (MSSA), the MIC90 of trovafloxacin (0.03 μg/mL) is 16-fold lower than that of ciprofloxacin (0.5 μg/mL) and 8-fold lower than levofloxacin (0.25 μg/mL) [1]. Against Streptococcus pneumoniae, trovafloxacin's MIC90 (0.25 μg/mL) is 4-fold lower than that of ciprofloxacin (1.0 μg/mL) and levofloxacin (1.0 μg/mL) [2].

Antibacterial Susceptibility Testing Gram-Positive Cocci Fluoroquinolone Potency

Enhanced Activity Against Anaerobic Bacteria, Notably the Bacteroides fragilis Group

Trovafloxacin is the most active fluoroquinolone tested against members of the Bacteroides fragilis group, a clinically significant anaerobic pathogen. Its MIC90 (1 μg/mL) is 8-fold lower than that of sparfloxacin (8 μg/mL), 16-fold lower than levofloxacin (16 μg/mL), and 64-fold lower than ciprofloxacin (64 μg/mL) [1].

Anaerobic Microbiology Bacteroides fragilis Fluoroquinolone Susceptibility

Increased Potency in Stimulating Topoisomerase IV-Mediated DNA Cleavage in S. aureus

At the molecular target level, trovafloxacin is significantly more potent than comparator fluoroquinolones in stimulating DNA cleavage mediated by topoisomerase IV, a primary target in Gram-positive bacteria. In S. aureus clinical isolates, trovafloxacin was at least five times more potent than ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin in this assay [1].

Topoisomerase Inhibition Mechanism of Action Staphylococcus aureus

Potent and Selective Pannexin 1 (PANX1) Channel Inhibition

Trovafloxacin mesylate is a potent, selective, and orally active inhibitor of the pannexin 1 (PANX1) channel, a property not exhibited by most other fluoroquinolones . It inhibits PANX1 inward current with an IC50 of 4 μM [1]. Crucially, it does not inhibit the related connexin 43 gap junction or PANX2 channels at this concentration .

Pannexin 1 Channel Secondary Pharmacology Apoptosis Research

High DMSO Solubility Facilitates In Vitro Assay Design and Stock Solution Preparation

Trovafloxacin mesylate exhibits high solubility in DMSO (100 mg/mL, ~195 mM), facilitating the preparation of concentrated stock solutions for in vitro assays . This is a practical advantage over some other fluoroquinolones which may have lower DMSO solubility, simplifying experimental workflows and reducing the need for alternative solvents that could interfere with cellular assays.

Solubility In Vitro Assay DMSO Stock Solution

Documented Hepatotoxicity Risk Profile (FDA Black Box Warning) - A Critical Procurement Consideration

Trovafloxacin is associated with a significantly higher risk of severe hepatotoxicity compared to other fluoroquinolones. The FDA issued a black box warning citing a hepatotoxicity incidence of 1/2500, a rate far exceeding that of other drugs in the class [1]. This led to its severe restriction and eventual withdrawal from most clinical markets [2].

Hepatotoxicity Safety Profile Risk Assessment

Optimal Research and Industrial Application Scenarios for Trovafloxacin Mesylate


In Vitro Antibacterial Susceptibility Testing of Gram-Positive and Anaerobic Pathogens

Due to its superior potency against Gram-positive cocci (e.g., S. aureus, S. pneumoniae) and anaerobic bacteria (e.g., B. fragilis group) compared to older fluoroquinolones like ciprofloxacin and levofloxacin [1][2], trovafloxacin mesylate is the preferred compound for establishing susceptibility breakpoints and investigating resistance mechanisms in these pathogen groups. Its high DMSO solubility simplifies the preparation of test solutions .

Mechanistic Studies of Bacterial Topoisomerase IV Inhibition

Trovafloxacin's >5-fold greater potency in stimulating topoisomerase IV-mediated DNA cleavage in S. aureus, compared to ciprofloxacin and levofloxacin, makes it an invaluable tool for probing the structure-function relationship of this essential enzyme and for studying the molecular basis of fluoroquinolone resistance [3].

Research on Pannexin 1 (PANX1) Channel Pharmacology and Apoptosis

As a potent and selective PANX1 channel inhibitor (IC50 = 4 μM) [4], trovafloxacin mesylate is a critical chemical probe for investigating the role of PANX1 in apoptosis, inflammation, and intercellular communication. Its activity is not shared by other common fluoroquinolones, making it an essential and non-substitutable reagent in this field.

Hepatotoxicity and Drug Safety Reference Standard

With a well-documented and exceptionally high risk of hepatotoxicity (FDA black box warning, incidence 1/2500) [5], trovafloxacin serves as a crucial reference compound for in vitro and in vivo models of drug-induced liver injury. It is used to benchmark the safety profiles of new chemical entities and to study the mechanisms underlying fluoroquinolone-associated toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trovafloxacin mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.